2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034379-63-8
VCID: VC6702938
InChI: InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2
SMILES: C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone

CAS No.: 2034379-63-8

Cat. No.: VC6702938

Molecular Formula: C14H14N2OS

Molecular Weight: 258.34

* For research use only. Not for human or veterinary use.

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone - 2034379-63-8

Specification

CAS No. 2034379-63-8
Molecular Formula C14H14N2OS
Molecular Weight 258.34
IUPAC Name 1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Standard InChI InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2
Standard InChI Key DTHKSXKFGKZGNO-UHFFFAOYSA-N
SMILES C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4

Introduction

Overview

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone is a complex organic compound that combines structural features of bicyclic thia-azabicyclo frameworks and indole derivatives. These structural motifs are often associated with significant biological and pharmaceutical activities, making this compound a candidate for further chemical and pharmacological research.

Synthesis Pathways

The synthesis of such compounds typically involves multistep organic reactions, including:

  • Formation of the Thia-Azabicyclo Framework:

    • Cyclization reactions using sulfur and nitrogen precursors.

    • Enantioselective synthesis to control stereochemistry at chiral centers.

  • Indole Functionalization:

    • Introduction of substituents on the indole ring to enhance reactivity or biological activity.

  • Coupling Reaction:

    • Linking the thia-azabicyclo framework with the indole derivative through a methanone group using condensation or other carbonyl chemistry techniques.

Biological Significance

Compounds containing both thia-azabicyclo frameworks and indole derivatives are often studied for their potential therapeutic applications, including:

  • Antibacterial Activity:

    • The bicyclic framework can mimic natural products with antimicrobial properties.

  • Anticancer Potential:

    • Indole derivatives are well-known for their cytotoxic effects on tumor cells.

  • Neuropharmacological Effects:

    • Indole-based compounds frequently interact with serotonin receptors, suggesting possible applications in treating neurological disorders.

Analytical Data

To confirm the identity and purity of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone, standard analytical techniques are employed:

TechniqueData/Findings
NMR (1H and 13C)Chemical shifts corresponding to aromatic protons (indole) and aliphatic regions (bicyclic).
Mass SpectrometryMolecular ion peak confirming molecular weight; fragmentation pattern analysis.
IR SpectroscopyPeaks for carbonyl stretching (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹).

Research Applications

This compound is of interest in various research fields:

  • Medicinal Chemistry: Optimization for drug development targeting specific diseases.

  • Synthetic Organic Chemistry: Development of novel methodologies for constructing similar frameworks.

  • Pharmacology: Testing for receptor binding affinities and bioactivity profiles.

Challenges and Future Directions

While promising, challenges remain in fully exploring this compound's potential:

  • Synthetic Complexity: Multistep synthesis requires optimization for scalability.

  • Biological Testing: Comprehensive in vitro and in vivo studies are needed to validate therapeutic potential.

  • Toxicity Assessment: Evaluation of safety profiles to ensure suitability for clinical applications.

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